Bienvenue dans la boutique en ligne BenchChem!

3-Cyclobutoxypropanoic acid

hERG liability Cardiac safety H3R inverse agonist

3-Cyclobutoxypropanoic acid (CAS: 1272066-75-7) is a small organic molecule that serves as a versatile synthetic building block. While not a final drug substance, its primary value is derived from its function as a precursor to the 3-cyclobutoxy linker motif, a structural element designed to rigidify the flexible 3-propoxy chain commonly found in histamine H3 receptor (H3R) ligands.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B13489286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutoxypropanoic acid
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CC(C1)OCCC(=O)O
InChIInChI=1S/C7H12O3/c8-7(9)4-5-10-6-2-1-3-6/h6H,1-5H2,(H,8,9)
InChIKeyBQKXTVMOTPRSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutoxypropanoic Acid: A Structural Overview and Its Role as a Constrained Linker Precursor


3-Cyclobutoxypropanoic acid (CAS: 1272066-75-7) is a small organic molecule that serves as a versatile synthetic building block. While not a final drug substance, its primary value is derived from its function as a precursor to the 3-cyclobutoxy linker motif, a structural element designed to rigidify the flexible 3-propoxy chain commonly found in histamine H3 receptor (H3R) ligands. This constrained motif has been shown in primary research to confer quantifiable advantages in target affinity and safety pharmacology profiles compared to its non-constrained counterparts [1][2]. The compound acts as a foundation for synthesizing a series of H3R inverse agonists developed for cognitive and sleep disorders, with the unique cyclobutyl ring influencing potency, brain penetration, and off-target liabilities such as hERG channel interaction [2].

Why a Simple Linear or Smaller Ring Ether Cannot Substitute for the 3-Cyclobutoxypropanoic Acid Scaffold


The primary differentiator of the 3-cyclobutoxy motif, accessible via 3-cyclobutoxypropanoic acid, is its ability to introduce a specific conformational rigidity to a flexible linker without sacrificing—and often enhancing—target affinity and drug-like properties. Replacing this with a generic linear propoxy linker results in a quantifiably inferior safety profile, specifically a threefold increase in hERG channel inhibition [1]. Conversely, while a smaller cyclopropoxy analog (available from 3-cyclopropoxypropanoic acid) also introduces rigidity, it lacks the precisely tuned ring strain and lipophilicity (LogD increased by ~1 unit versus propoxy linkers) that the cyclobutyl group provides, which is critical for optimizing brain receptor occupancy and Caco-2 permeability [1][2]. The ring size and ether connectivity are therefore crucial determinants of the resulting pharmacological profile, making direct substitution with simpler or unconstrained analogs detrimental to a multi-parameter optimization process.

Quantified Performance Differentiation: 3-Cyclobutoxy Linker vs. Standard 3-Propoxy Linker in H3R Ligands


Threefold Reduction in hERG Channel Inhibition Compared to the 3-Propoxy Analog

A critical safety liability in drug development, hERG channel inhibition, is significantly mitigated by the cyclobutoxy constraint. In a head-to-head comparison, the cyclobutoxy-containing compound 13 exhibited a threefold lower potency against the hERG channel (IC50 = 20 µM) compared to its direct propoxy-linked analog, compound 3 (IC50 = 6.3 µM) [1]. This improvement was sustained across the series, with most cyclobutoxy derivatives showing IC50 values >30 µM.

hERG liability Cardiac safety H3R inverse agonist Linker rigidification

Significant Increase in Lipophilicity (LogD) and Permeability Over Propoxy-Linked Analogs

The cyclobutoxy constraint not only improves safety but also favorably modulates key physicochemical properties. A direct comparison between cyclobutoxy and propoxy linker series revealed that the cyclobutoxy group leads to a consistent and significant increase in LogD of approximately 1 log unit, driven by the additional methylene bridge [1]. Concomitantly, Caco-2 permeability (Papps) was significantly increased in all cases for the cyclobutoxy series, with no P-glycoprotein-mediated efflux detected, whereas comparable propoxy benzamide analogs are known to suffer from limited blood-brain barrier penetration [1].

ADME Lipophilicity Caco-2 permeability Blood-Brain Barrier Physicochemical properties

Superior Brain H3 Receptor Occupancy In Vivo with Cyclobutoxy Linker

Translation of in vitro properties to in vivo target engagement is paramount for CNS programs. The cyclobutoxy linker drives markedly improved brain H3R occupancy. Following a 1 mg/kg intraperitoneal dose, cyclobutoxy-bearing compounds achieved and maintained high receptor occupancy (e.g., compound 13: 77% at 1h, 70% at 3h; compound 14: 93% at 1h, 89% at 3h) in rat cortex, which authors noted was 'significantly improved' compared to their propoxy-linked analogs [1]. This in vivo advantage is attributed to the combination of the LogD increase and the decrease in the number of rotatable bonds that the cyclobutyl ring provides [1].

Receptor Occupancy CNS Drug Discovery Ex Vivo Binding Pharmacodynamics Blood-Brain Barrier

Stereochemical Preference Inversion as a Unique Structural Determinant

The cyclobutoxy constraint fundamentally alters the stereochemical SAR of the basic amine moiety. In all previously studied propoxy linker series, the (R)-enantiomer of the basic amine was consistently the more potent isomer. Remarkably, upon introduction of the trans-3-cyclobutoxy constraint, the (S)-enantiomer became the most potent, with a recorded pKi of 9.1 ± 0.1 [1]. This inversion indicates that the cyclobutyl ring imposes a distinct conformational preference that reshapes the ligand's interaction with the H3 receptor, presenting novel intellectual property and SAR space inaccessible through linear linkers.

Stereochemistry Enantiomeric Potency Structure-Activity Relationship H3R Agonist Medicinal Chemistry

Optimal Application Scenarios for 3-Cyclobutoxypropanoic Acid Based on Quantitative Differentiation


Late-Stage Lead Optimization for CNS Programs Requiring Reduced hERG Liability

When a promising H3R lead series from a propoxy linker shows target engagement but is halted by a hERG IC50 of ~6 µM, incorporating the cyclobutoxy linker motif (derived from 3-cyclobutoxypropanoic acid) is a proven strategy to reduce hERG inhibition by threefold or more, pushing IC50 values above 20-30 µM. This specific safety profile improvement can rapidly resolve a critical program-killing liability, as demonstrated by the direct comparison of compound 3 (propoxy) to compound 13 (cyclobutoxy) [1].

Optimizing Brain Penetration for CNS-Targeted H3R Antagonists and Inverse Agonists

For programs targeting cognitive or somnolence disorders where high brain receptor occupancy is essential, the cyclobutoxy motif provides a validated solution. Its use results in a LogD increase of ~1 unit and high Caco-2 permeability, translating directly to superior in vivo brain H3R occupancy of up to 93% at 1h post-dose. This is a quantifiable advantage over propoxy analogs, which are explicitly noted to have limited brain penetration, making the cyclobutoxy scaffold the preferred choice for CNS applications [1].

Expanding Intellectual Property Around Novel H3R Pharmacophores

In a competitive patent landscape for H3R ligands, the cyclobutoxy linker's ability to invert the stereochemical preference of the basic amine from the conventional (R) to the more potent (S)-enantiomer (pKi = 9.1) provides a concrete path to novel composition-of-matter patents. A research team can use this building block to access a unique conformational and stereochemical space, leading to potent, selective, and patentable candidates distinct from the crowded linear linker art [1][2].

Quote Request

Request a Quote for 3-Cyclobutoxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.